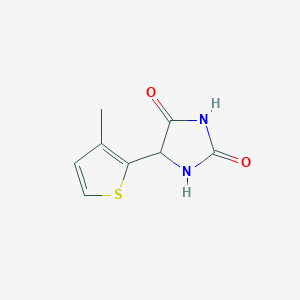
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that features a pyridine ring attached to an oxadiazole ring, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by the reaction with a pyridine derivative to introduce the pyridine ring. Finally, the methanamine group is introduced through a substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
- (5-(Chloromethyl)pyridin-2-yl)methanamine
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine
- 1,3,4-Oxadiazole-2-methanamine, 5-(2-pyridinyl)-
Uniqueness
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of both the pyridine and oxadiazole rings, which confer specific chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a versatile compound in research and development .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H8N4O/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2 |
Clave InChI |
AKZVPWSWCHSOIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)
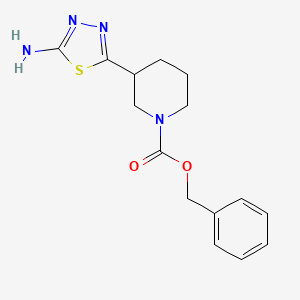
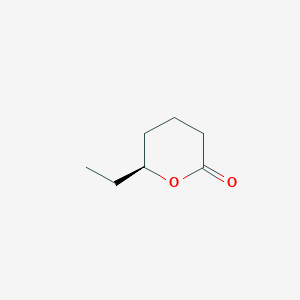
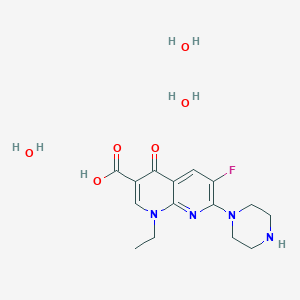
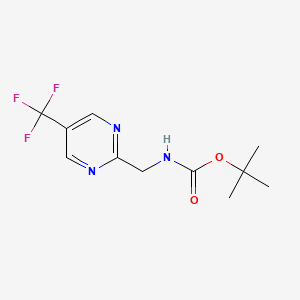
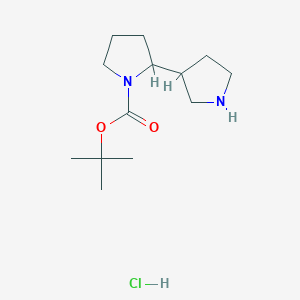
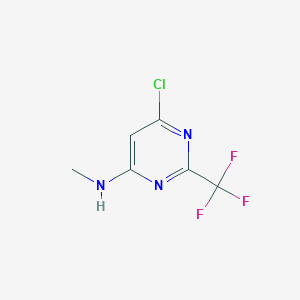

![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)
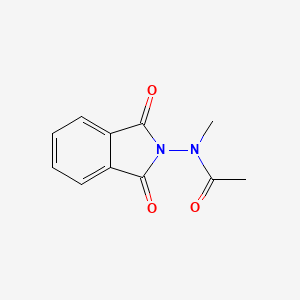
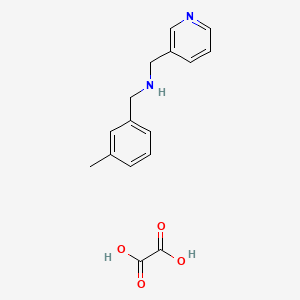
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
